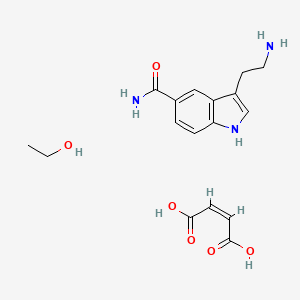

5-Carboxamidotryptamine maleate salt

Description

BenchChem offers high-quality 5-Carboxamidotryptamine maleate salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Carboxamidotryptamine maleate salt including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C17H23N3O6 |

|---|---|

Molecular Weight |

365.4 g/mol |

IUPAC Name |

3-(2-aminoethyl)-1H-indole-5-carboxamide;(Z)-but-2-enedioic acid;ethanol |

InChI |

InChI=1S/C11H13N3O.C4H4O4.C2H6O/c12-4-3-8-6-14-10-2-1-7(11(13)15)5-9(8)10;5-3(6)1-2-4(7)8;1-2-3/h1-2,5-6,14H,3-4,12H2,(H2,13,15);1-2H,(H,5,6)(H,7,8);3H,2H2,1H3/b;2-1-; |

InChI Key |

PXRDFKQOHIZHFX-FJOGWHKWSA-N |

Isomeric SMILES |

CCO.C1=CC2=C(C=C1C(=O)N)C(=CN2)CCN.C(=C\C(=O)O)\C(=O)O |

Canonical SMILES |

CCO.C1=CC2=C(C=C1C(=O)N)C(=CN2)CCN.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Mechanism of Action of 5-Carboxamidotryptamine Maleate

Executive Summary

5-Carboxamidotryptamine (5-CT) maleate is a synthetic tryptamine derivative and a cornerstone pharmacological tool in serotonin (5-HT) receptor research.[1][2] Unlike selective agents, 5-CT is characterized by its high-affinity, non-selective agonism across the 5-HT1, 5-HT5, and 5-HT7 receptor families.[2][3]

Its utility lies in its dualistic signaling mechanism: it acts as a potent agonist at Gi/o-coupled 5-HT1 receptors (inhibiting adenylyl cyclase) and Gs-coupled 5-HT7 receptors (stimulating adenylyl cyclase). This "push-pull" modulation of intracellular cAMP makes 5-CT an essential probe for dissecting complex serotonergic signaling pathways, particularly in the study of circadian rhythms, thermoregulation, and migraine pathophysiology.

Chemical Identity & Physicochemical Stability

The maleate salt form is preferred for research applications due to improved solubility and crystallinity compared to the free base. However, researchers must account for the specific stability profile of the indole moiety.

| Property | Specification |

| Chemical Name | 3-(2-Aminoethyl)-1H-indole-5-carboxamide maleate |

| Molecular Formula | C₁₁H₁₃N₃O · C₄H₄O₄ |

| Molecular Weight | 319.31 g/mol |

| Solubility | Soluble in water (up to 25 mM) and DMSO (up to 100 mM). |

| Stability Concern | Oxidation Sensitive. The indole ring is prone to oxidation, indicated by a solution color change to yellow/brown.[4] |

Handling Protocol:

-

Storage: Lyophilized solid at +4°C. Stock solutions must be aliquoted and stored at -20°C or -80°C.

-

Usage: Aqueous solutions are unstable; prepare fresh daily. Protect from light.

Pharmacodynamics: Receptor Selectivity & Affinity

5-CT was originally classified as a 5-HT1-like agonist but was later identified as one of the most potent agonists for the 5-HT7 receptor.

Quantitative Affinity Profile (Ki Values)

The following table synthesizes binding affinity data from human recombinant receptors. Note the nanomolar (nM) potency across divergent subtypes.

| Receptor Subtype | G-Protein Coupling | Binding Affinity ( | Functional Outcome |

| 5-HT1A | 0.3 – 1.1 | Inhibition of AC; Hyperpolarization | |

| 5-HT1B | 0.5 – 5.0 | Inhibition of AC; Autoreceptor inhibition | |

| 5-HT1D | 0.8 – 4.0 | Inhibition of AC; Vasoconstriction | |

| 5-HT5A | 1.0 – 5.0 | Limited functional characterization | |

| 5-HT7 | 0.4 – 2.0 | Stimulation of AC; Circadian phase shift |

Critical Insight: The equipotent affinity for 5-HT1A and 5-HT7 is a major confounder in behavioral studies. To isolate 5-HT7 activity, 5-CT must be co-administered with a selective 5-HT1A antagonist (e.g., WAY-100635).

Molecular Mechanism of Action

The defining feature of 5-CT is its ability to drive opposing intracellular signals depending on the receptor population expressed in the target tissue.

The "Push-Pull" cAMP Modulation

-

Pathway A (5-HT1 Activation): 5-CT binds to 5-HT1 receptors, recruiting

proteins.[1] The -

Pathway B (5-HT7 Activation): 5-CT binds to 5-HT7 receptors, recruiting

proteins.[5] The

Visualization of Signaling Pathways

The following diagram illustrates the divergent signaling cascades initiated by 5-CT.

Figure 1: Divergent G-protein coupling of 5-CT. Left: Gi-mediated inhibition.[6] Right: Gs-mediated stimulation.[7]

Experimental Methodologies

To validate the mechanism of action in a laboratory setting, two primary assays are employed: Radioligand Binding (affinity) and Functional cAMP (efficacy).

Protocol: Functional cAMP Accumulation Assay

This protocol validates the agonist activity of 5-CT. Because 5-CT can inhibit or stimulate cAMP, the assay design must be specific to the receptor subtype.

Objective: Measure 5-CT potency (

Reagents:

-

HEK293 cells stably expressing human 5-HT7.[8]

-

IBMX (3-isobutyl-1-methylxanthine): A PDE inhibitor. Why? To prevent degradation of generated cAMP, ensuring the signal is cumulative and measurable.

-

Detection System: HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen cAMP kit.[9]

Workflow:

-

Cell Seeding: Seed cells in 384-well low-volume plates (2,000 cells/well).

-

Agonist Preparation: Prepare serial dilutions of 5-CT maleate in stimulation buffer containing 0.5 mM IBMX.

-

Note: For Gi-coupled receptors (5-HT1), you must add Forskolin (1-10 µM) to the buffer to elevate baseline cAMP, allowing you to measure the inhibition caused by 5-CT.

-

-

Stimulation: Add 5-CT solution to cells.[9] Incubate for 30–45 minutes at Room Temperature (RT).

-

Lysis & Detection: Add detection reagents (cAMP-d2 and anti-cAMP-Cryptate).

-

Readout: Measure fluorescence ratio (665/620 nm).

-

Analysis: Plot sigmoidal dose-response curve to determine

.

Visualization of Experimental Workflow

Figure 2: Step-by-step workflow for measuring 5-CT induced cAMP accumulation in Gs-coupled systems.

Applications in Research

The specific pharmacological profile of 5-CT maleate makes it the ligand of choice for:

-

Migraine Research: 5-CT mimics the vasoconstrictive effects of serotonin on cranial blood vessels via 5-HT1B/1D receptors, serving as a model for triptan activity.

-

Circadian Biology: 5-CT induces phase advances in the suprachiasmatic nucleus (SCN) via 5-HT7 activation, a key mechanism in understanding sleep-wake cycles.

-

Nociception: Used to study the antinociceptive effects mediated by spinal 5-HT receptors.

References

-

IUPHAR/BPS Guide to Pharmacology. 5-HT1A Receptor Ligands. Retrieved from [Link]

-

Audinot, V. et al. (1994). Binding profile of 5-CT at human 5-HT receptors.[1][2][3][5][8][10] European Journal of Pharmacology.

- Waeber, C. & Moskowitz, M.A. (1995). 5-HT7 receptors in the human brain. Naunyn-Schmiedeberg's Archives of Pharmacology.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 5-Carboxamidotryptamine - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. iovs.arvojournals.org [iovs.arvojournals.org]

- 6. agilent.com [agilent.com]

- 7. pixorize.com [pixorize.com]

- 8. iris.unict.it [iris.unict.it]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]

Technical Deep Dive: 5-CT Maleate as a Dual 5-HT1A/5-HT7 Agonist

Executive Summary

5-Carboxamidotryptamine (5-CT) maleate is a synthetic indoleamine derivative and a potent, non-selective serotonin receptor agonist. While historically utilized as a reference agonist for the 5-HT1 family (specifically 5-HT1A, 1B, and 1D), it is also one of the most potent agonists available for the 5-HT7 receptor.

Critical Insight for Researchers: The high affinity of 5-CT for the 5-HT7 receptor (

Chemical & Physical Properties

Understanding the physicochemical stability of 5-CT maleate is a prerequisite for reproducible in vitro and in vivo data.

| Property | Specification |

| Chemical Name | 5-Carboxamidotryptamine maleate |

| Molecular Formula | |

| Molecular Weight | 319.31 g/mol |

| Solubility (Water) | Soluble to ~25 mM (warm gently if needed) |

| Solubility (DMSO) | Soluble to ~100 mM |

| Stability | Solid: Stable for >2 years at -20°C (desiccated). Solution: Unstable; susceptible to oxidation. Use fresh or freeze aliquots at -80°C. |

Pharmacological Profile[2]

Binding Affinity and Functional Potency

5-CT exhibits a "dual-peak" high-affinity profile for 5-HT1A and 5-HT7, with lower but significant affinity for 5-HT1B, 1D, and 5-ht5a.

Table 1: Comparative Receptor Profile Data pooled from human cloned receptor assays (radioligand binding and cAMP accumulation).

| Receptor Subtype | Binding Affinity ( | Functional Potency ( | Signaling Coupling |

| 5-HT1A | 9.0 - 9.6 | 8.5 - 9.0 | |

| 5-HT7 | 8.9 - 9.4 | 8.0 - 8.5 | |

| 5-HT1B | 7.5 - 8.5 | 7.0 - 7.5 | |

| 5-HT1D | 8.0 - 8.5 | 7.5 - 8.0 | |

| 5-HT5A | 7.0 - 7.5 | N/A |

The Selectivity Trap

Because 5-CT activates both

-

Scenario A (No Blockers): 5-CT activates 5-HT1A (lowering cAMP) and 5-HT7 (raising cAMP). Result: Negligible signal change or complex biphasic response.

-

Scenario B (With Blockers): Co-treatment with WAY-100635 (5-HT1A antagonist) and GR-127935 (5-HT1B/1D antagonist) isolates the 5-HT7

signal, revealing a robust increase in cAMP.

Mechanism of Action: Dual Signaling Pathways

The following diagram illustrates the divergent signaling cascades activated by 5-CT. Note the opposing effects on Adenylyl Cyclase (AC).

Figure 1: Dual signaling mechanism of 5-CT. Note the opposing regulation of Adenylyl Cyclase by 5-HT1A (

Experimental Protocols

Stock Solution Preparation

Objective: Create a stable 10 mM stock solution.

-

Calculation: Dissolve 3.19 mg of 5-CT maleate in 1.0 mL of sterile distilled water or DMSO.

-

Dissolution: Vortex gently. If using water, ensure pH is neutral; acidic pH (common in unbuffered water) can accelerate degradation.

-

Storage: Aliquot immediately into light-protective (amber) microtubes (e.g., 50 µL aliquots). Flash freeze in liquid nitrogen and store at -80°C. Do not refreeze.

Functional Assay: 5-HT7 Mediated cAMP Accumulation

Objective: Measure 5-HT7 activation in HEK293 cells expressing human 5-HT7, excluding 5-HT1A interference.

Reagents:

-

Assay Buffer: HBSS + 20 mM HEPES + 0.5 mM IBMX (Phosphodiesterase inhibitor).

-

Antagonist Mix: 1 µM WAY-100635 + 1 µM GR-127935.

Workflow Diagram:

Figure 2: Optimized workflow for isolating 5-HT7 functional activity. The "Antagonist Pre-treatment" step is mandatory to eliminate off-target 5-HT1 signaling.

Step-by-Step Procedure:

-

Seeding: Plate cells at 50,000 cells/well in a 96-well plate. Incubate overnight.

-

Starvation: Replace medium with serum-free medium for 4 hours to reduce basal signaling noise.

-

Pre-treatment (The "Isolation" Step): Remove medium. Add 45 µL Assay Buffer containing 1 µM WAY-100635 (blocks 1A) and 1 µM GR-127935 (blocks 1B/1D). Incubate for 30 minutes at 37°C.

-

Stimulation: Add 5 µL of 10x 5-CT serial dilutions (Final concentrations:

M to-

Note: Short incubation prevents receptor desensitization.

-

-

Detection: Lyse cells and quantify cAMP using a TR-FRET kit (e.g., HTRF or Lance Ultra) or ELISA.

-

Analysis: Plot Log[Agonist] vs. Response. Calculate

.

Troubleshooting & Optimization

-

Oxidation: 5-CT solutions turn pink/brown upon oxidation. If your stock solution is colored, discard it. Always use ascorbate (0.1%) in buffers if long incubations (>1 hour) are required.

-

High Basal cAMP: 5-HT7 receptors display significant constitutive activity (activity without agonist). If basal levels are too high, consider using an inverse agonist (e.g., SB-269970) as a negative control to define the "0%" baseline.

-

Plastic Binding: Like many lipophilic amines, 5-CT can bind to polystyrene. Use polypropylene plates and low-binding tips for serial dilutions.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2108, 5-Carboxamidotryptamine. Available at: [Link]

-

Bard, J.A., et al. (1993). Cloning of a novel human serotonin receptor (5-HT7) positively linked to adenylyl cyclase. Journal of Biological Chemistry. Available at: [Link]

-

Guseva, D., et al. (2014). Cellular mechanisms of the 5-HT7 receptor-mediated signaling. Frontiers in Behavioral Neuroscience. Available at: [Link]

Methodological & Application

Application Notes and Protocols for 5-Carboxamidotryptamine (5-CT) Maleate in Cell Culture

Introduction: The Versatility of 5-CT Maleate in Serotonin Receptor Research

5-Carboxamidotryptamine (5-CT), a tryptamine derivative, is a potent and non-selective agonist for multiple serotonin (5-HT) receptors.[1][2] Specifically, it exhibits high affinity for 5-HT1A, 5-HT1B, 5-HT1D, 5-HT5, and 5-HT7 receptor subtypes.[2][3] This broad spectrum of activity makes 5-CT an invaluable tool for researchers investigating the diverse physiological and pathological roles of the serotonergic system, including its influence on mood, cognition, and smooth muscle function.[4] The maleate salt form of 5-CT is commonly utilized in research due to its crystalline stability.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 5-CT maleate in cell culture experiments. We will delve into a critical comparison of its solubility in water versus dimethyl sulfoxide (DMSO), offer detailed protocols for the preparation of stock solutions, and discuss best practices for their application and storage to ensure experimental reproducibility and integrity.

Solubility Profile: Water vs. DMSO

The choice of solvent is a critical first step in experimental design, directly impacting the bioavailability and efficacy of the compound in cell culture. The solubility of 5-CT maleate in the two most common solvents for in vitro studies, water and DMSO, is summarized below.

| Property | Water | DMSO |

| Maximum Solubility | Up to 100 mM[2] | ~50 mg/mL (~156.6 mM)[1][3] |

| Preparation Notes | May require gentle warming or brief sonication to fully dissolve.[1] The pH of the final solution should be considered for long-term stability. | Use of high-purity, anhydrous DMSO is recommended. Sonication can aid dissolution.[1][3] |

| Cell Culture Considerations | Directly compatible with aqueous cell culture media. However, the stability of the maleate salt in aqueous solutions can be pH-dependent.[5] | Requires dilution into culture media to a final concentration that is non-toxic to cells. The final DMSO concentration should ideally be ≤ 0.1% and not exceed 0.5%.[6][7][8][9] |

Experimental Protocols

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of 5-CT Maleate

This protocol is recommended for experiments where the presence of DMSO is a concern.

Materials:

-

5-CT Maleate (Molecular Weight: 319.32 g/mol )

-

Sterile, deionized, or distilled water

-

Sterile conical tubes (15 mL or 50 mL)

-

Calibrated analytical balance

-

Vortex mixer and/or sonicator water bath

-

Sterile 0.22 µm syringe filter

-

Sterile microcentrifuge tubes for aliquots

Procedure:

-

Mass Calculation: To prepare 10 mL of a 10 mM stock solution, calculate the required mass of 5-CT maleate: Mass (mg) = 10 mmol/L * 0.010 L * 319.32 g/mol * 1000 mg/g = 31.932 mg

-

Weighing: Accurately weigh 31.932 mg of 5-CT maleate powder and transfer it to a sterile conical tube.

-

Dissolution: Add approximately 8 mL of sterile water to the conical tube. Vortex thoroughly. If the compound does not fully dissolve, gentle warming in a water bath (not exceeding 37°C) or brief sonication can be applied.[1]

-

Volume Adjustment: Once the solid is completely dissolved, add sterile water to bring the final volume to 10 mL.

-

Sterilization: Filter the stock solution through a 0.22 µm sterile syringe filter to ensure sterility.

-

Aliquoting and Storage: Dispense the stock solution into sterile, single-use aliquots (e.g., 10-100 µL) in microcentrifuge tubes. Store aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][3] Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a 50 mM DMSO Stock Solution of 5-CT Maleate

This protocol is suitable for achieving higher stock concentrations and for compounds that may have limited long-term stability in aqueous solutions.

Materials:

-

5-CT Maleate (Molecular Weight: 319.32 g/mol )

-

High-purity, sterile DMSO

-

Sterile conical tubes (15 mL or 50 mL)

-

Calibrated analytical balance

-

Vortex mixer and/or sonicator

-

Sterile microcentrifuge tubes for aliquots

Procedure:

-

Mass Calculation: To prepare 2 mL of a 50 mM stock solution, calculate the required mass of 5-CT maleate: Mass (mg) = 50 mmol/L * 0.002 L * 319.32 g/mol * 1000 mg/g = 31.932 mg

-

Weighing: Accurately weigh 31.932 mg of 5-CT maleate powder and transfer it to a sterile conical tube.

-

Dissolution: Add 2 mL of high-purity DMSO to the conical tube. Vortex until the compound is fully dissolved. Sonication may be used to expedite this process.[1]

-

Aliquoting and Storage: Dispense the DMSO stock solution into sterile, single-use aliquots in microcentrifuge tubes. Store aliquots at -20°C or -80°C.[1][3] DMSO solutions have a lower freezing point.

Application in Cell Culture

When using a DMSO stock solution, it is imperative to ensure that the final concentration of DMSO in the cell culture medium does not adversely affect cell viability or function.

Best Practices for Dilution:

-

Serial Dilution: Perform serial dilutions of the DMSO stock solution in sterile cell culture medium to achieve the desired final concentrations of 5-CT maleate.

-

DMSO Control: Always include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration used for the 5-CT maleate treatment.[7]

-

Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally at or below 0.1%.[6][8] Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity, but this should be empirically determined for your specific cell line.[8][9]

Visualizing Experimental Workflow and Signaling Pathways

To provide a clearer understanding of the experimental process and the molecular mechanisms of 5-CT action, the following diagrams have been generated.

Caption: Workflow for 5-CT Maleate Stock Preparation and Use.

Caption: 5-CT Signaling at 5-HT1A and 5-HT7 Receptors.

References

- BenchChem. (n.d.). Application Notes and Protocols: Preparation of 5-Carboxamidotryptamine Maleate Stock Solution.

- Various Authors. (2016, January 25). What the concentration of DMSO you use in cell culture assays?

- Various Authors. (2014, October 14). What must be the maximum final DMSO % in a cell culture plate (24 well plate) if I have to dissolve my compound in DMSO?

- LifeTein. (2023, February 1). DMSO usage in cell culture.

- de Almeida, T. F., et al. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. PMC.

- Reddit. (2023, October 5). Maximum DMSO concentration in media for cell culture?

- Tocris Bioscience. (n.d.).

- R&D Systems. (n.d.).

- Sigma-Aldrich. (n.d.). 5-Carboxamidotryptamine powder, = 98 HPLC 74885-72-6.

- ChemicalBook. (n.d.).

- BenchChem. (n.d.).

- MedchemExpress. (n.d.).

- Sadu, S., et al. (2007). Stabilization of the maleate salt of a basic drug by adjustment of microenvironmental pH in solid dosage form. PubMed.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 5-Carboxamidotryptamine maleate | Non-selective 5-HT1 Receptor Agonists: Tocris Bioscience [rndsystems.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Stabilization of the maleate salt of a basic drug by adjustment of microenvironmental pH in solid dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. lifetein.com [lifetein.com]

- 9. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Dosing of 5-Carboxamidotryptamine in Rats: A Detailed Guide for Preclinical Research

Introduction: Unraveling the Serotonergic Landscape with 5-Carboxamidotryptamine (5-CT)

5-Carboxamidotryptamine (5-CT) is a potent tryptamine derivative and a high-affinity agonist for multiple serotonin (5-HT) receptors.[1] Its broad-spectrum activity, particularly at 5-HT1A, 5-HT1B, 5-HT1D, 5-HT5A, and 5-HT7 receptors, establishes it as an invaluable pharmacological tool for dissecting the complex roles of the serotonergic system in physiological and pathological states.[1] This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the in vivo administration of 5-CT in rat models, encompassing detailed protocols, dose-response considerations, and an exploration of its underlying signaling mechanisms.

Pharmacological Profile: A Multi-Receptor Agonist

5-CT's primary mechanism of action is its agonism at various 5-HT receptors. Its non-selective nature necessitates careful experimental design and interpretation of results. The binding affinities for key receptors are summarized below.

| Receptor Subtype | Species | Radioligand | Ki (nM) | Reference |

| 5-HT1A | Human | [3H]8-OH-DPAT | 1.1 | [2] |

| 5-HT1B | Human | [3H]Serotonin | - | [2] |

| 5-HT1D | Human | [3H]5-HT | - | [2] |

| 5-HT5A | Human | [3H]5-CT | 4.6 | [2] |

| 5-HT7 | Human | [3H]5-CT | - | [2] |

Pre-Dosing Considerations: Setting the Stage for Success

Vehicle Selection and Solution Preparation

For in vivo studies in rats, 5-Carboxamidotryptamine maleate is typically dissolved in sterile isotonic saline (0.9% NaCl). The maleate salt of 5-CT exhibits good solubility in aqueous solutions.

Protocol for Preparing a 1 mg/mL Stock Solution:

-

Materials: 5-Carboxamidotryptamine maleate powder, sterile 0.9% saline, sterile conical tubes, calibrated analytical balance, vortex mixer.

-

Calculation: Determine the required mass of 5-CT maleate based on the desired concentration and final volume.

-

Weighing: Accurately weigh the 5-CT maleate powder and transfer it to a sterile conical tube.

-

Dissolution: Add the calculated volume of sterile saline to the tube. Vortex thoroughly until the compound is completely dissolved. Gentle warming or brief sonication can be employed to aid dissolution if necessary.

-

Sterilization: Filter the final solution through a 0.22 µm sterile filter to ensure sterility before administration.

-

Storage: Store the stock solution at 4°C for short-term use or in aliquots at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.

Animal Handling and Acclimation

Proper animal handling is paramount to minimize stress and ensure the reliability of experimental data. Rats should be acclimated to the housing facility for at least one week before the commencement of any experimental procedures. Handling by the experimenter should be consistent and gentle to reduce stress-induced physiological changes that could confound the effects of 5-CT. All procedures must be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

In Vivo Administration Protocols

The choice of administration route depends on the desired pharmacokinetic profile and the specific research question. Subcutaneous (s.c.) and intraperitoneal (i.p.) injections are the most common routes for 5-CT administration in rats.

Subcutaneous (s.c.) Injection Protocol

Subcutaneous administration generally results in a slower and more sustained absorption compared to intraperitoneal injection.

Step-by-Step Protocol:

-

Animal Restraint: Gently restrain the rat. For a one-person procedure, grasp the loose skin at the scruff of the neck firmly to immobilize the head and forelimbs.

-

Injection Site: The preferred site for s.c. injection is the loose skin over the back, between the shoulder blades.

-

Skin Tenting: Lift the skin to form a "tent."

-

Needle Insertion: Insert a 23-25 gauge needle, bevel up, into the base of the tented skin, parallel to the body.

-

Aspiration: Gently pull back on the syringe plunger to ensure the needle is not in a blood vessel. If blood appears, withdraw the needle and select a new site.

-

Injection: Inject the calculated volume of the 5-CT solution. The maximum recommended volume for a single s.c. site in rats is typically 5-10 ml/kg.[3]

-

Needle Withdrawal: Withdraw the needle and gently massage the injection site to aid in the dispersal of the solution.

-

Monitoring: Return the animal to its cage and monitor for any adverse reactions.

Intraperitoneal (i.p.) Injection Protocol

Intraperitoneal injection allows for relatively rapid absorption into the systemic circulation.

Step-by-Step Protocol:

-

Animal Restraint: Restrain the rat securely. For a two-person procedure, one person can restrain the animal while the other performs the injection. For a one-person technique, the rat can be held with its head tilted downwards.

-

Injection Site: The injection should be administered into the lower right quadrant of the abdomen to avoid the cecum, which is located on the left side, and the bladder.[4]

-

Needle Insertion: Insert a 23-25 gauge needle, bevel up, at a 30-45 degree angle to the abdominal wall.[5]

-

Aspiration: Gently aspirate to ensure the needle has not entered the intestines or bladder. If fluid is drawn, discard the syringe and prepare a fresh one.

-

Injection: Inject the 5-CT solution. The recommended maximum volume for i.p. injection in rats is 10-20 ml/kg.[3]

-

Needle Withdrawal: Smoothly withdraw the needle.

-

Post-Injection Care: Return the rat to its home cage and observe for any signs of distress.

Dose-Response Considerations and Expected Effects

The dose of 5-CT should be carefully selected based on the intended physiological or behavioral endpoint. Below is a summary of reported effective doses in rats.

| Effect | Route of Administration | Effective Dose Range | Key Findings | Reference |

| Reduced Food Intake | Intraperitoneal (i.p.) | ID₅₀ = 0.06 µmol/kg | 5-CT potently reduces milk consumption in food-deprived rats. | [6] |

| Increased Water Intake | Subcutaneous (s.c.) | ED₅₀ = 0.04 µmol/kg | 5-CT stimulates drinking behavior in non-deprived rats. | [7] |

| Hyperglycemia | Not specified | > 0.05 mg/kg | 5-CT elicits an increase in plasma glucose levels, an effect mediated by the 5-HT7 receptor. | [8] |

| Vasodilation & Tachycardia | Intravenous (i.v.) | 0.01 - 1 µg/kg | In cats, 5-CT induces vasodilation and an increased heart rate. | [9] |

Note: Doses should be optimized for specific rat strains and experimental conditions.

Pharmacokinetic Profile: An Estimation

To date, specific pharmacokinetic studies detailing the half-life, bioavailability, and metabolism of 5-Carboxamidotryptamine in rats have not been extensively published. However, based on data from structurally related tryptamine derivatives and other 5-HT1A agonists, we can infer a likely pharmacokinetic profile.

For instance, the 5-HT1A agonist 8-OH-DPAT has a terminal half-life of approximately 1.56 hours in rats after intravenous administration. It is important to note that many tryptamine derivatives undergo significant first-pass metabolism, which can result in low oral bioavailability. The metabolism of tryptamines often involves N-demethylation, oxidative deamination, and glucuronidation.

Given the lack of direct data for 5-CT, researchers should consider conducting pilot pharmacokinetic studies to determine its specific profile in their experimental model. This will be crucial for designing studies with chronic dosing regimens.

Signaling Pathways: The Molecular Mechanisms of 5-CT Action

5-CT exerts its effects by activating G-protein coupled receptors (GPCRs). The primary signaling pathways for its most prominent targets, the 5-HT1A and 5-HT7 receptors, are depicted below.

5-HT1A Receptor Signaling

The 5-HT1A receptor is primarily coupled to the inhibitory G-protein, Gαi/o.

Caption: 5-HT1A receptor signaling cascade.

Activation of the 5-HT1A receptor by 5-CT leads to the dissociation of the Gαi/o subunit from the Gβγ complex. The Gαi subunit inhibits adenylyl cyclase, reducing the production of cyclic AMP (cAMP) and subsequent protein kinase A (PKA) activity. The Gβγ complex can directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and neuronal inhibition.

5-HT7 Receptor Signaling

The 5-HT7 receptor is coupled to the stimulatory G-protein, Gαs.

Caption: 5-HT7 receptor signaling pathway.

Upon activation by 5-CT, the Gαs subunit of the G-protein dissociates and stimulates adenylyl cyclase. This leads to an increase in intracellular cAMP levels, activation of PKA, and subsequent phosphorylation of downstream targets such as the transcription factor CREB (cAMP response element-binding protein), which can modulate gene expression.

Conclusion: A Versatile Tool for Serotonergic Research

5-Carboxamidotryptamine is a powerful research tool for investigating the multifaceted roles of the serotonergic system. By understanding its multi-receptor profile, employing appropriate in vivo dosing protocols, and considering its downstream signaling effects, researchers can effectively leverage 5-CT to advance our knowledge of serotonin's involvement in health and disease. As with any non-selective compound, results should be interpreted in the context of its broad pharmacology, and the use of selective antagonists is recommended to delineate the specific receptor subtypes mediating its observed effects.

References

-

5-Carboxamidotryptamine. Wikipedia. [Link]

-

Simansky, K. J., & Schechter, L. E. (1989). Peripherally administered alpha-methyl-5-hydroxy-tryptamine and 5-carboxamidotryptamine reduce food intake via different mechanisms in rats. Behavioural pharmacology, 1(3), 241–246. [Link]

-

Simansky, K. J. (1991). Peripheral 5-carboxamidotryptamine (5-CT) elicits drinking by stimulating 5-HT1-like serotonergic receptors in rats. Pharmacology, biochemistry, and behavior, 38(2), 459–462. [Link]

-

Yamada, J., Sugimoto, Y., Noma, T., & Yoshikawa, T. (1998). Effects of the non-selective 5-HT receptor agonist, 5-carboxamidotryptamine, on plasma glucose levels in rats. European journal of pharmacology, 359(1), 81–86. [Link]

-

Intraperitoneal Injection in Rats. Queen's University. [Link]

-

Intraperitoneal (IP) Injection in Rats and Mice SOP. UBC Animal Care Services. [Link]

-

IACUC Routes of Administration Guidelines. Research & Innovation Office. [Link]

-

The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network. PMC. [Link]

-

Serotonin (5-HT1A) receptor signaling pathways. ResearchGate. [Link]

-

Schematic representation of signaling pathways regulated by the 5-HT7... ResearchGate. [Link]

Sources

- 1. Some pharmacological effects of a series of tryptamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Half-Life | Radiology Key [radiologykey.com]

- 3. Activity of Serotonin 5-HT1A Receptor Biased Agonists in Rat: Anxiolytic and Antidepressant-like properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-Carboxamidotryptamine - Wikipedia [en.wikipedia.org]

- 5. Interaction of psychoactive tryptamines with biogenic amine transporters and serotonin receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of the non-selective 5-HT receptor agonist, 5-carboxamidotryptamine, on plasma glucose levels in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacological Studies on the Role of 5-HT1A Receptors in Male Sexual Behavior of Wildtype and Serotonin Transporter Knockout Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development & validation of LC-MS/MS assay for 5-amino-1-methyl quinolinium in rat plasma: Application to pharmacokinetic and oral bioavailability studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Validation & Comparative

A Comparative Guide to Validating Serotonergic Anorectic Effects: The Case of 5-CT and Methysergide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison and experimental framework for validating the blockade of 5-carboxamidotryptamine (5-CT)-induced anorectic effects using methysergide. We will explore the underlying pharmacology, present a detailed, self-validating experimental protocol, and discuss the interpretation of potential outcomes, grounded in established scientific principles.

Introduction: The Serotonergic Control of Appetite

The neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) is a critical regulator of feeding behavior.[1][2] Broadly, increased serotonergic activity is associated with reduced food intake and an enhancement of satiety.[1][2] This has made serotonin receptors, particularly subtypes like 5-HT1B and 5-HT2C, key targets for the development of anti-obesity therapeutics.[3][4][5]

5-CT is a potent, non-selective agonist at several serotonin receptors, including 5-HT1A, 5-HT1B, 5-HT1D, 5-HT5A, and 5-HT7.[6][7] Its administration in animal models typically leads to a significant reduction in food intake, an effect attributed to its agonist activity at receptors that mediate satiety.[8]

Conversely, methysergide is a classic serotonergic agent with a complex pharmacological profile. It acts as an antagonist at 5-HT2A, 5-HT2B, 5-HT2C, and 5-HT7 receptors, while also exhibiting agonist activity at 5-HT1 receptors.[9][10] This profile makes it a compelling, albeit non-selective, tool to probe the receptor mechanisms underlying the anorectic effects of agonists like 5-CT. The primary hypothesis is that methysergide's antagonist action at key satiety-mediating receptors will block the appetite-suppressing effects of 5-CT.

Mechanistic Rationale: A Tale of Two Ligands

The anorectic effect of many serotonin agonists is largely driven by their action on 5-HT1B and 5-HT2C receptors located in key hypothalamic regions that control appetite.[3][4][11] Activation of these receptors is believed to enhance satiety signals, leading to a reduction in meal size and overall food consumption.[2][3]

-

5-CT (The Agonist): By activating these and other 5-HT receptors, 5-CT mimics the natural satiety signals produced by endogenous serotonin, resulting in a dose-dependent decrease in food intake.[6][8]

-

Methysergide (The Antagonist): The rationale for using methysergide is its ability to physically block 5-CT from binding to and activating the 5-HT2C and other relevant receptors.[9][12] By competitively inhibiting these sites, methysergide is expected to prevent the downstream signaling cascade that leads to reduced appetite.

This interaction provides a classic pharmacological approach to validate the receptor-specific effects of a drug. If pre-treatment with methysergide successfully reverses the anorexia caused by 5-CT, it provides strong evidence that the effect is mediated by the serotonin receptors that methysergide blocks.

Caption: Proposed interaction of 5-CT and methysergide at postsynaptic serotonin receptors.

Experimental Design: A Self-Validating Protocol

To rigorously test this hypothesis, a well-controlled, within-subjects experimental design is recommended. This design is powerful because each animal serves as its own control, minimizing variability due to individual differences in metabolism or behavior.

Objective: To determine if pre-treatment with the serotonin antagonist methysergide can block the anorectic effect of the serotonin agonist 5-CT in a rodent model.

-

Subjects: Adult male Sprague-Dawley rats (250-300g) are a suitable model. They should be individually housed to allow for accurate food intake measurement and maintained on a 12:12 hour light-dark cycle with ad libitum access to standard chow and water, unless otherwise specified.

-

Acclimation: Allow animals to acclimate to the housing and handling for at least one week prior to the experiment. This reduces stress-induced artifacts in feeding behavior.

-

Drug Preparation:

-

Vehicle: Sterile saline (0.9% NaCl).

-

5-CT: Dissolved in sterile saline. A typical anorectic dose would be determined from literature or pilot studies (e.g., 1-3 mg/kg).

-

Methysergide: Dissolved in sterile saline. A typical antagonist dose would be in the range of 2-5 mg/kg.

-

All drugs to be administered via intraperitoneal (IP) injection at a volume of 1 ml/kg.

-

-

Experimental Procedure (Within-Subjects Crossover Design):

-

Habituation: For three days prior to testing, habituate the animals to the injection procedure by administering a saline injection at the same time each day.

-

Food Deprivation: To ensure a robust feeding response, animals should be food-deprived for 18-24 hours before each test day. Water remains available.

-

Test Days: The experiment consists of four test conditions, with each animal receiving each condition in a randomized order. A "washout" period of at least 48-72 hours should separate each test day to ensure complete drug clearance.

-

Condition 1 (Control): Vehicle (IP) -> 30 min wait -> Vehicle (IP)

-

Condition 2 (Agonist Only): Vehicle (IP) -> 30 min wait -> 5-CT (IP)

-

Condition 3 (Antagonist Only): Methysergide (IP) -> 30 min wait -> Vehicle (IP)

-

Condition 4 (Antagonist + Agonist): Methysergide (IP) -> 30 min wait -> 5-CT (IP)

-

-

Measurement: Immediately after the second injection, pre-weighed food is returned to the cages. Food intake is then measured at specific time points (e.g., 30, 60, 120, and 240 minutes) by weighing the remaining food and accounting for any spillage.[13][14] Automated systems can provide higher temporal resolution.[13][15]

-

Sources

- 1. Eating disorders and the serotonin connection: state, trait and developmental effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-HT(2C) receptor agonists and the control of appetite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of selected serotonin 5-HT(1) and 5-HT(2) receptor agonists on feeding behavior: possible mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anorexia induced by activation of serotonin 5-HT4 receptors is mediated by increases in CART in the nucleus accumbens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Serotonin 5-HT2C Receptor Activation Suppresses Binge Intake and the Reinforcing and Motivational Properties of High-Fat Food - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. 5-Carboxamidotryptamine - Wikipedia [en.wikipedia.org]

- 8. Peripheral 5-carboxamidotryptamine (5-CT) elicits drinking by stimulating 5-HT1-like serotonergic receptors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Methysergide - Wikipedia [en.wikipedia.org]

- 10. Methysergide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 5-HT2A and 5-HT2C receptors as hypothalamic targets of developmental programming in male rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ec.europa.eu [ec.europa.eu]

- 13. Challenges in Quantifying Food Intake in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 67.20.83.195 [67.20.83.195]

- 15. m.youtube.com [m.youtube.com]

Navigating Serotonergic Complexity: Receptor Selectivity Profile of 5-CT vs. Specific 5-HT1 Agonists

Executive Summary & Core Directive

The "Dirty" Agonist Advantage: In drug discovery, specificity is often the goal, yet 5-Carboxamidotryptamine (5-CT) remains a staple tool compound. Why? Because its broad high-affinity profile acts as a "pan-agonist" benchmark against which subtype-selective ligands must be measured.

This guide moves beyond simple affinity lists to analyze the functional consequences of 5-CT's promiscuity compared to precision tools like 8-OH-DPAT (5-HT1A selective) and Sumatriptan (5-HT1B/1D selective). We will dissect the critical 5-HT7 component of 5-CT's profile—a frequent confounder in historical "5-HT1-like" research—and provide rigorous protocols to deconvolute these signals.

Pharmacological Profile Analysis[1][2][3][4][5][6][7][8][9]

The Promiscuous Benchmark: 5-CT

5-CT is a conformationally restricted analogue of serotonin (5-HT). While originally classified as a potent "5-HT1-like" agonist, modern pharmacology identifies it as a high-affinity agonist at 5-HT1A, 5-HT1B, 5-HT1D, 5-HT5A, and 5-HT7 receptors.

-

The 5-HT7 Confounder: 5-CT exhibits nanomolar affinity (

nM) for the 5-HT7 receptor. Since 5-HT7 is -

Utility: Its lack of selectivity makes it an excellent radioligand (

) for labeling the total population of high-affinity serotonin sites in tissues with low 5-HT2/3 expression.

The Precision Tools: 8-OH-DPAT & Sumatriptan

-

8-OH-DPAT (5-HT1A Selective): The gold standard for 5-HT1A. It binds 5-HT1A with high affinity (

nM) and shows >100-fold selectivity over 5-HT1B/1D. Note: It does possess moderate affinity for 5-HT7 ( -

Sumatriptan (5-HT1B/1D Selective): A triptan prototype. It discriminates well against 5-HT1A and 5-HT7 but does not distinguish between 5-HT1B and 5-HT1D.

Comparative Affinity Data

The following table synthesizes binding affinity (

| Compound | 5-HT1A ( | 5-HT1B ( | 5-HT1D ( | 5-HT7 ( | Signaling (Primary) |

| 5-CT | 0.3 - 2.5 | 3.0 - 5.0 | 0.8 - 2.0 | 0.5 - 2.0 | |

| 8-OH-DPAT | 1.0 | > 10,000 | > 10,000 | ~50 - 100 | |

| Sumatriptan | > 100 | 6.0 - 10.0 | 1.0 - 5.0 | > 1,000 | |

| CP-93,129 | > 1,000 | 5.0 - 8.0 | > 100 | > 1,000 |

Critical Insight: 5-CT is equipotent at 5-HT1A and 5-HT7. In a functional cAMP assay, 5-CT might show no net effect if both receptors are present and coupling efficiencies are balanced, as the

(1A) and(7) signals cancel each other out.

Mechanistic Visualization: Divergent Signaling

The following diagram illustrates the divergent signaling pathways activated by 5-CT compared to selective agonists. This visualizes why "selectivity" is defined by the G-protein coupling as much as binding affinity.

Figure 1: Signal Divergence Map. 5-CT activates both inhibitory (Gi) and stimulatory (Gs) pathways, potentially leading to signal cancellation in tissues co-expressing 5-HT1 and 5-HT7 receptors.

Experimental Protocols

To rigorously determine the selectivity profile, one must use a Self-Validating System . This means the assay must include internal controls (selective antagonists) to confirm that the observed signal is mediated by the intended receptor.

Protocol A: Differential Radioligand Binding (Saturation)

Objective: Determine

Reagents:

-

Radioligand:

(Specific Activity ~80 Ci/mmol). -

Buffer: 50 mM Tris-HCl, 10 mM

, 0.5 mM EDTA, 0.1% Ascorbic Acid (to prevent oxidation), pH 7.4. -

Masking Agents:

-

To isolate 5-HT7: Add 100 nM 8-OH-DPAT (blocks 1A) + 100 nM Sumatriptan (blocks 1B/1D).

-

To isolate 5-HT1A: Add 100 nM Sumatriptan + 100 nM SB-269970 (blocks 7).

-

Workflow:

-

Membrane Prep: Homogenize tissue/cells (e.g., HEK293-h5HT7) in ice-cold buffer. Centrifuge (20,000 x g, 20 min). Resuspend.

-

Incubation:

-

Equilibrium: Incubate at 37°C for 60 mins (5-HT1 receptors equate faster, but 5-HT7 requires 37°C for optimal coupling).

-

Termination: Rapid filtration over GF/B filters pre-soaked in 0.3% Polyethyleneimine (PEI) to reduce filter binding.

-

Analysis: Count via liquid scintillation. Calculate Specific Binding = Total - NSB. Fit to one-site or two-site binding models.

Protocol B: Functional cAMP Discrimination Assay

Objective: Distinguish between Gi (5-HT1) and Gs (5-HT7) activity of 5-CT.

Workflow:

-

Cell Seeding: CHO or HEK293 cells expressing the receptor of interest.

-

Pre-treatment: Incubate with IBMX (phosphodiesterase inhibitor) to prevent cAMP degradation.

-

Agonist Challenge:

-

Validation: Pre-incubate with Pertussis Toxin (PTX).

-

If 5-CT effect is blocked by PTX

Gi mediated (5-HT1) . -

If 5-CT effect persists

Gs mediated (5-HT7) .

-

Workflow Visualization: Binding Assay Logic

Figure 2: Radioligand Binding Workflow. Logic flow for isolating specific receptor subtypes using [3H]5-CT and selective masking agents.

References

-

Audinot, V., et al. (2001). "A comparative study of the molecular pharmacology of the human 5-HT7 receptor isoforms." Naunyn-Schmiedeberg's Archives of Pharmacology. Link

-

Hoyer, D., et al. (1994).[6] "International Union of Pharmacology classification of receptors for 5-hydroxytryptamine (Serotonin)." Pharmacological Reviews. Link

-

Stanton, J.A., & Beer, M.S. (1997). "Characterisation of a cloned human 5-HT1A receptor cell line using [35S]GTPgammaS binding." European Journal of Pharmacology. Link

-

Thomas, D.R., et al. (1998). "5-CT is a potent high efficacy agonist at the human 5-HT7 receptor." British Journal of Pharmacology. Link

-

Pauwels, P.J. (1997). "5-HT1B/1D receptor antagonists."[1][7] General Pharmacology. Link

Sources

- 1. Pharmacological characterization of 5-HT1B receptor-mediated inhibition of local excitatory synaptic transmission in the CA1 region of rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 8-OH-DPAT | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. iovs.arvojournals.org [iovs.arvojournals.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Differential distribution of [3H]sumatriptan binding sites (5-HT1B, 5-HT1D and 5-HT1F receptors) in human brain: focus on brainstem and spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The 5-HT1B receptor - a potential target for antidepressant treatment - PMC [pmc.ncbi.nlm.nih.gov]

Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling 5-Carboxamidotryptamine Maleate Salt

As a potent and non-selective serotonin (5-HT) receptor agonist, 5-Carboxamidotryptamine maleate salt (5-CT) is an invaluable tool for researchers investigating the serotonergic system.[1][2][3][4] However, its potent biological activity necessitates stringent safety protocols to prevent accidental exposure and ensure the well-being of laboratory personnel. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE) when handling 5-CT, grounded in established safety principles for potent compounds.

Understanding the Hazard: Why Specialized PPE is Crucial

-

Inhalation: Aerosolized powder can be inhaled, leading to systemic absorption and unintended pharmacological effects.

-

Dermal Contact: The compound may be absorbed through the skin, potentially causing local irritation or systemic effects.[6][7]

-

Eye Contact: Direct contact with the eyes can cause serious irritation or damage.[6]

-

Ingestion: Accidental ingestion could lead to significant systemic toxicity.

Given these risks, a multi-layered PPE approach is essential to create a reliable barrier between the researcher and the chemical.[8][9]

Core PPE Requirements for Handling 5-Carboxamidotryptamine Maleate Salt

The selection of appropriate PPE is task-dependent. Handling the dry, powdered form of 5-CT requires the highest level of protection due to the risk of aerosolization.

| Task | Minimum PPE Requirement |

| Handling Unopened Container | Laboratory Coat, Nitrile Gloves |

| Weighing and Aliquoting (Powder) | Double Nitrile Gloves, Disposable Gown, Safety Goggles with Side Shields or Face Shield, N95 Respirator |

| Preparing Stock Solutions (Dissolving) | Double Nitrile Gloves, Disposable Gown, Safety Goggles |

| Handling Dilute Solutions | Nitrile Gloves, Laboratory Coat, Safety Glasses |

| Waste Disposal (Contaminated Items) | Nitrile Gloves, Laboratory Coat |

Hand Protection: The First Line of Defense

Standard nitrile gloves are a fundamental requirement. However, due to the potent nature of 5-CT, a more cautious approach is warranted, especially when handling the powder.

-

Double Gloving: When weighing or handling the solid compound, wearing two pairs of chemotherapy-rated nitrile gloves is strongly recommended.[10][11] This provides an extra layer of protection against tears and minimizes the risk of exposure when removing the outer, potentially contaminated glove.

-

Glove Change Protocol: Change gloves immediately if they become contaminated. Never reuse disposable gloves. After handling is complete, remove the outer glove first, followed by the inner glove, to prevent skin contamination.

Body Protection: Shielding Against Spills and Splashes

A disposable, fluid-resistant gown is essential when working with powdered 5-CT or concentrated stock solutions.[10][11]

-

Material: Polyethylene-coated polypropylene or similar laminate materials offer superior protection compared to standard cloth lab coats, which can absorb spills.[10]

-

Coverage: The gown should have long sleeves with tight-fitting cuffs to ensure there is no gap between the sleeve and your inner glove.

For handling dilute solutions, a standard, clean laboratory coat may be sufficient, but a risk assessment should always be performed.

Eye and Face Protection: Preventing Ocular Exposure

Protecting your eyes from dust particles and splashes is non-negotiable.

-

Safety Goggles: When handling the powdered form, chemical splash goggles that provide a complete seal around the eyes are required.[6][10]

-

Face Shield: For added protection against splashes when preparing stock solutions or in the event of a spill, a face shield should be worn in conjunction with safety goggles.[10]

Respiratory Protection: Mitigating Inhalation Risks

The most significant risk when handling 5-Carboxamidotryptamine maleate is the inhalation of the fine powder.

-

N95 Respirator: At a minimum, a NIOSH-approved N95 respirator should be worn when weighing or otherwise handling the powdered form of the compound.[8] It is crucial to ensure the respirator is properly fit-tested to provide a tight facial seal.

-

Engineering Controls: Whenever possible, handle the powder within a certified chemical fume hood or a Class II Biosafety Cabinet to minimize aerosol generation.[8] PPE should be used to supplement, not replace, these vital engineering controls.

Procedural Guidance: A Step-by-Step Approach to Safety

The following workflow outlines the essential steps for safely handling 5-Carboxamidotryptamine maleate salt, from preparation to disposal.

Caption: A workflow diagram illustrating the key steps for the safe handling of 5-Carboxamidotryptamine maleate salt.

Emergency Procedures: Immediate First Aid

In the event of an accidental exposure, immediate and appropriate first aid is critical.

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[6][12][13] Seek medical attention if irritation develops.

-

Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][12] Seek immediate medical attention.

-

Inhalation: Move the exposed individual to fresh air at once.[12][14] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Seek immediate medical attention and provide the Safety Data Sheet (SDS) or product information to the medical personnel.

Disposal Plan: Managing Contaminated Waste

Proper disposal of both the chemical waste and contaminated PPE is the final step in ensuring a safe handling process.

-

Chemical Waste: Unused 5-Carboxamidotryptamine maleate salt and any solutions should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.[6][15]

-

Contaminated PPE: All disposable PPE, including gloves, gowns, and respirator masks, that has come into contact with the compound should be considered contaminated.[16] Place these items in a designated hazardous waste container (often a biohazard box or a specifically labeled bin for chemically contaminated waste) for proper disposal by your institution's environmental health and safety office.[16]

By adhering to these stringent PPE protocols and operational plans, researchers can safely utilize the powerful pharmacological properties of 5-Carboxamidotryptamine maleate salt while minimizing personal risk and ensuring a secure laboratory environment.

References

-

Covestro. (n.d.). Safety Data Sheet. Retrieved from [Link]

-

Wikipedia. (2023, October 27). 5-Carboxamidotryptamine. Retrieved from [Link]

-

Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy. Retrieved from [Link]

-

Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. Retrieved from [Link]

-

United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

-

POGO. (n.d.). Personal Protective Equipment. POGO Satellite Manual. Retrieved from [Link]

-

Workplace Material Handling & Safety. (2022, January 31). First Aid Procedures For Chemical Hazards. Retrieved from [Link]

-

GERPAC. (2013, October 3). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

-

Centers for Disease Control and Prevention. (n.d.). PPE for Health Care Workers Who Work with Hazardous Drugs. NIOSH. Retrieved from [Link]

- (Source not explicitly provided in search results, but content is synthesized from general knowledge of hazardous drug handling protocols).

-

Ministry of Health, Kingdom of Saudi Arabia. (2019, May 28). First Aid - Chemical Poisoning. Retrieved from [Link]

-

Duke University Safety Office. (2025, March 5). Safe Handling of Hazardous Drugs. Retrieved from [Link]

Sources

- 1. 5-Carboxamidotryptamine maleate | Non-selective 5-HT1 | Tocris Bioscience [tocris.com]

- 2. 5-Carboxamidotryptamine - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. solutions.covestro.com [solutions.covestro.com]

- 7. fishersci.com [fishersci.com]

- 8. gerpac.eu [gerpac.eu]

- 9. PPE for Health Care Workers Who Work with Hazardous Drugs | NIOSH | CDC [cdc.gov]

- 10. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]

- 11. pogo.ca [pogo.ca]

- 12. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 13. First Aid Procedures For Chemical Hazards - Workplace Material Handling & Safety [workplacepub.com]

- 14. First Aid - Chemical Poisoning [moh.gov.sa]

- 15. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 16. safety.duke.edu [safety.duke.edu]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.